Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Description

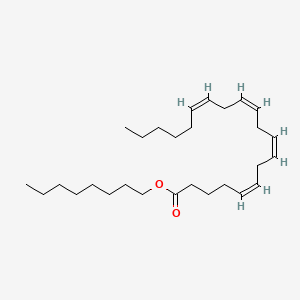

Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is an octyl ester derivative of arachidonic acid (C20H31O2⁻), a polyunsaturated omega-6 fatty acid. The compound features four cis double bonds at positions 5, 8, 11, and 14, contributing to its structural flexibility and role in lipid signaling pathways.

Properties

CAS No. |

7427-68-1 |

|---|---|

Molecular Formula |

C28H48O2 |

Molecular Weight |

416.7 g/mol |

IUPAC Name |

octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C28H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28(29)30-27-25-23-10-8-6-4-2/h11-12,14-15,17-18,20-21H,3-10,13,16,19,22-27H2,1-2H3/b12-11-,15-14-,18-17-,21-20- |

InChI Key |

SNBGYRRBRAGXNX-FORXSXPXSA-N |

Isomeric SMILES |

CCCCCCCCOC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCOC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate typically involves the esterification of eicosatetraenoic acid with octanol. This reaction is usually catalyzed by an acid or base catalyst under controlled temperature conditions to ensure the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize high-purity eicosatetraenoic acid and octanol, along with efficient catalysts to maximize yield and purity. The reaction conditions are optimized to ensure consistent production quality .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the ester bond is a primary reaction. Under basic or acidic conditions, the ester undergoes cleavage to yield free arachidonic acid and octanol.

Conditions and Products:

The reaction follows first-order kinetics, with ester stability influenced by pH and temperature. PubChem data confirm arachidonic acid’s molecular weight (304.46 g/mol) and its release via ester hydrolysis .

Oxidation Reactions

The conjugated tetraene system undergoes lipid peroxidation, forming hydroperoxides, aldehydes, and other secondary products.

Key Pathways:

-

Autoxidation: Radical-initiated chain reactions produce 5-, 8-, 11-, or 14-hydroperoxyeicosatetraenoate derivatives .

-

Enzymatic oxidation: Cyclooxygenase (COX) or lipoxygenase (LOX) pathways generate bioactive eicosanoids (e.g., prostaglandins, leukotrienes) if hydrolyzed to free arachidonic acid.

Oxidation Products:

| Oxidizing Agent | Major Products | References |

|---|---|---|

| O2 (radical-mediated) | Hydroperoxides, malondialdehyde | |

| Lipoxygenase | Hydroperoxyeicosatetraenoates (HPETEs) |

Hydrogenation

Catalytic hydrogenation reduces the double bonds, producing saturated or partially saturated esters.

Reaction Example:

-

Selectivity: Full hydrogenation yields a fully saturated ester; partial hydrogenation may retain some double bonds.

Transesterification

The octyl group exchanges with other alcohols under acid/base catalysis.

Example:

Enzymatic Reactions

Lipases and phospholipases catalyze hydrolysis or acyl transfer in biological systems.

Key Enzymes and Pathways:

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-inflammatory Properties

Research indicates that Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate exhibits anti-inflammatory properties similar to those of arachidonic acid. It acts as a modulator in pathways associated with inflammation and pain management. A study highlighted its efficacy in reducing inflammatory markers in vitro and in vivo .

1.2 Pain Management

The compound has been investigated as a potential modulator of the TRPV1 receptor, which is involved in pain sensation. By influencing this receptor's activity, this compound may offer new avenues for developing analgesic therapies .

Cosmetic Applications

2.1 Skin Health

This compound is being explored for its emollient properties in cosmetic formulations. Its ability to improve skin hydration and elasticity makes it a valuable ingredient in moisturizers and anti-aging products. Case studies have shown improvements in skin texture and moisture retention when used in topical formulations .

Food Science Applications

3.1 Nutritional Benefits

The compound is also being examined for its role as a dietary supplement due to its fatty acid profile. It may contribute to cardiovascular health by influencing lipid metabolism positively. Studies have indicated that incorporating such compounds into diets can help manage cholesterol levels and support overall heart health .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines when administered during inflammatory conditions. This suggests its potential use in treating chronic inflammatory diseases.

Case Study 2: Cosmetic Efficacy

In a clinical trial involving topical application of formulations containing this compound over a period of eight weeks showed marked improvement in skin hydration levels compared to control groups.

Mechanism of Action

The mechanism of action of Octyl (5Z,8Z,11,14Z)-icosa-5,8,11,14-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound interacts with molecular targets such as phospholipase A2 and cyclooxygenase enzymes, affecting the production of eicosanoids and other signaling molecules .

Comparison with Similar Compounds

Structural Analogues

The table below compares key structural and functional properties of octyl arachidonate with its analogs:

Functional and Pharmacological Differences

- Metabolic Stability: The octyl ester’s hydrolysis susceptibility contrasts with amide derivatives (e.g., UCM707), which exhibit prolonged stability due to resistance to esterases . 2-AG, a glyceride ester, is rapidly hydrolyzed by monoacylglycerol lipase (MAGL), limiting its therapeutic utility without structural modification .

- Receptor Interactions: Anandamide and 2-AG are endogenous ligands for cannabinoid receptors (CB1/CB2), while the octyl ester lacks direct receptor-binding data but may serve as a prodrug for arachidonic acid release . UCM707 modulates endocannabinoid tone by inhibiting anandamide transport, a mechanism distinct from ester derivatives .

- Therapeutic Potential: Octyl arachidonate: Enhanced lipophilicity may improve bioavailability of arachidonic acid in lipid-based formulations for inflammatory or neurological disorders . Triarachidonin: High molecular weight limits cellular uptake but serves as a reservoir for eicosanoid biosynthesis under oxidative stress .

Research Findings

Synthetic Utility :

- 2-AG’s rapid degradation (<5 min in plasma) contrasts with the octyl ester’s predicted longer half-life, suggesting divergent pharmacokinetic profiles .

Biological Activity

Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate is a polyunsaturated fatty acid derivative that has garnered attention for its potential biological activities. This compound is part of a class of molecules known for their roles in various physiological processes, including inflammation and pain modulation. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features multiple double bonds that contribute to its reactivity and interaction with biological systems. Its molecular formula is , and it is characterized by the following structural features:

- Long carbon chain : Enhances membrane fluidity.

- Cis double bonds : Impacts the compound's biological interactions.

Research indicates that this compound may exert its effects through several mechanisms:

- TRPV1 Modulation : This compound has been identified as a modulator of the TRPV1 receptor, which plays a significant role in nociception (pain sensation) and inflammatory responses. Activation or inhibition of TRPV1 can lead to analgesic effects or modulation of inflammatory pathways .

- Endocannabinoid System Interaction : It has been suggested that this compound may influence the endocannabinoid system by acting as a precursor for bioactive lipids involved in pain and inflammation regulation .

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .

In Vitro and In Vivo Studies

A variety of studies have explored the biological activity of this compound:

- In Vitro Studies : Cell culture experiments have demonstrated that this compound can modulate inflammatory cytokine production in macrophages. For example:

- In Vivo Studies : Animal models have been utilized to assess the analgesic effects:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Assess analgesic effects in rats | Significant reduction in pain response after administration |

| Study 2 | Evaluate anti-inflammatory properties | Decreased levels of pro-inflammatory cytokines in treated macrophages |

| Study 3 | Investigate antioxidant capacity | Enhanced cell viability under oxidative stress conditions |

Q & A

Q. What are the established synthetic methodologies for preparing Octyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via esterification of (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoic acid (arachidonic acid) with octanol. Key methods include:

- DCC/DMAP-mediated coupling : Reacting arachidonic acid with octanol in dry dimethyl sulfoxide (DMSO) using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridine (DMAP) as a catalyst. Purification is achieved via normal-phase chromatography .

- General esterification protocols : Acid chlorides or activated esters of arachidonic acid are reacted with octanol under anhydrous conditions. For example, Procedure B in yielded 71% purity for a phenylalanine conjugate, suggesting analogous conditions (e.g., inert atmosphere, room temperature) .

| Method | Reagents/Conditions | Yield/Purity | Reference |

|---|---|---|---|

| DCC/DMAP coupling | DCC, DMAP, DMSO, rt | ~70% (TLC-validated) | |

| Acid chloride route | Arachidonoyl chloride, octanol, base (e.g., pyridine) | Variable (requires LC-MS validation) |

Q. Which analytical techniques are critical for characterizing Octyl arachidonate, and how are spectral data interpreted?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H NMR confirms double bond geometry (Z-configuration via coupling constants, e.g., Hz for cis double bonds) and ester linkage (e.g., δ 4.0–4.3 ppm for –OCH–). C NMR identifies carbonyl signals (~173 ppm for ester) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H] for CHO: 436.3341). Fragmentation patterns confirm acyl chain integrity .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (e.g., hexane:ethyl acetate 8:2, R ~0.5) .

Q. What are the primary biological targets of Octyl arachidonate, and how are receptor binding assays designed?

Methodological Answer: Octyl arachidonate may interact with:

- Cyclooxygenase (COX) enzymes : Competes with arachidonic acid for COX-1/2 binding. Assays measure prostaglandin production via ELISA after incubating cells (e.g., PC-3 prostate cells) with the compound .

- Cannabinoid receptors (CB1/CB2) : As an arachidonate ester, it may mimic endogenous ligands like anandamide. Competitive binding assays use H-labeled CP55,940 and membrane preparations from transfected HEK293 cells .

Advanced Research Questions

Q. How can experimental designs address the oxidative instability of Octyl arachidonate during in vitro studies?

Methodological Answer:

- Antioxidant additives : Include 0.01% butylated hydroxytoluene (BHT) or 5 μM α-tocopherol in storage buffers to prevent lipid peroxidation .

- Low-temperature handling : Store solutions at –80°C under argon. For cell-based assays, pre-chill media and limit light exposure .

- Stability validation : Use LC-MS to monitor degradation products (e.g., hydroperoxides) over time. Compare fresh vs. aged samples .

Q. How do contradictory findings regarding COX-1/2 inhibition by arachidonate esters arise, and how can they be resolved?

Methodological Answer: Discrepancies often stem from:

- Substrate specificity : Octyl arachidonate’s ester group may reduce COX binding vs. free arachidonic acid. Use isoform-specific inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) in parallel experiments .

- Cell-type variability : Test multiple cell lines (e.g., macrophages, endothelial cells) due to differential COX expression. Normalize data to cellular protein content or COX activity (e.g., oxygen consumption assays) .

Q. What structural modifications enhance the hydrolysis resistance of Octyl arachidonate in pharmacokinetic studies?

Methodological Answer:

Q. What methodological challenges arise in quantifying Octyl arachidonate in lipidomics workflows?

Methodological Answer:

- Ion suppression : Co-eluting lipids in biological matrices (e.g., plasma) suppress ionization. Use solid-phase extraction (SPE) with C18 columns and optimize mobile phases (e.g., acetonitrile:water with 0.1% formic acid) .

- Limit of detection (LOD) : Employ tandem MS (MRM mode) targeting m/z 436 → 303 (arachidonate fragment). Validate with spiked samples .

Q. How does Octyl arachidonate modulate lipid signaling crosstalk in inflammatory pathways?

Methodological Answer:

- Eicosanoid profiling : Treat macrophages with Octyl arachidonate and quantify prostaglandins (e.g., PGE), leukotrienes (e.g., LTB), and hydroxyeicosatetraenoic acids (HETEs) via LC-MS/MS. Compare to arachidonic acid treatments .

- Pathway inhibition : Use siRNA knockdown of phospholipase A (PLA) to determine if effects are esterase-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.